molecular formula C17H12ClN5 B11059756 5-(4-Chlorophenyl)-2-methyl-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine

5-(4-Chlorophenyl)-2-methyl-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11059756
M. Wt: 321.8 g/mol
InChI Key: MKECVAXCWQBMDV-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-methyl-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is part of the [1,2,4]triazolo[1,5-a]pyrimidine family, known for its diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2-methyl-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave-mediated, catalyst-free conditions. This method has been shown to yield high purity products with enhanced reaction rates . Another approach involves a one-pot synthesis using [(Tropine)2C3H5OH]0.2Cl as a catalyst .

Industrial Production Methods

Industrial production of this compound often employs large-scale microwave reactors to ensure consistent yields and purity. The use of molecular sieves and dry toluene as solvents has been reported to enhance the yield to 89% under a shorter reaction time of 5 hours .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-methyl-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

Molecular Formula

C17H12ClN5

Molecular Weight

321.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-methyl-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H12ClN5/c1-11-20-17-21-15(12-2-4-14(18)5-3-12)10-16(23(17)22-11)13-6-8-19-9-7-13/h2-10H,1H3

InChI Key

MKECVAXCWQBMDV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=N1)C3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

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